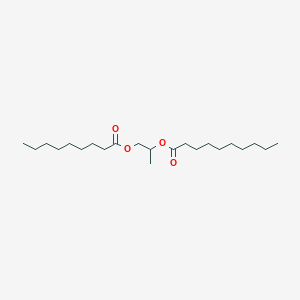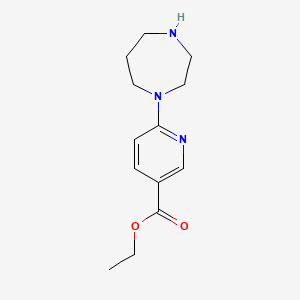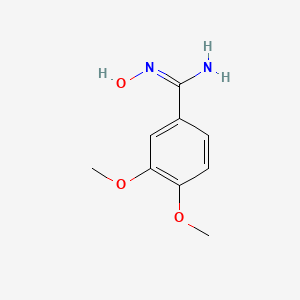![molecular formula C25H20BrNO5 B12050802 Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12050802.png)
Diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L172790-1EA, also known by its CAS number 618070-09-0, is a chemical compound utilized in various scientific research and industrial applications
Preparation Methods
The preparation of SALOR-INT L172790-1EA involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
SALOR-INT L172790-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L172790-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological research to study its effects on different biological systems.
Medicine: SALOR-INT L172790-1EA is investigated for its potential therapeutic applications and its effects on different physiological processes.
Industry: The compound is used in industrial processes for the production of various chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L172790-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
Molecular Formula |
C25H20BrNO5 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
diethyl 3-(4-bromobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C25H20BrNO5/c1-3-31-24(29)19-20(25(30)32-4-2)22(23(28)16-9-11-17(26)12-10-16)27-14-13-15-7-5-6-8-18(15)21(19)27/h5-14H,3-4H2,1-2H3 |
InChI Key |
ZWBPFNWKWCSHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


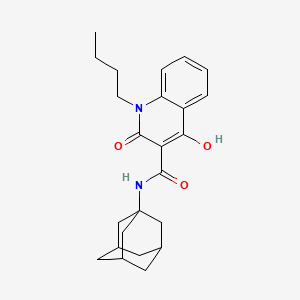
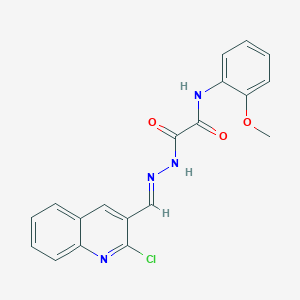
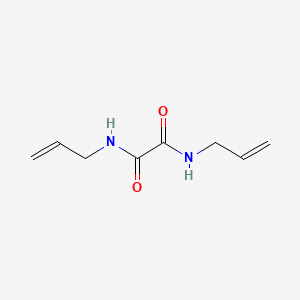

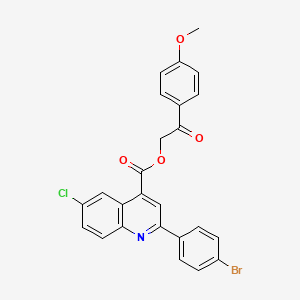
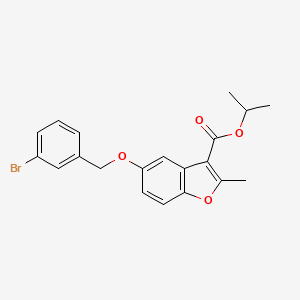

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
